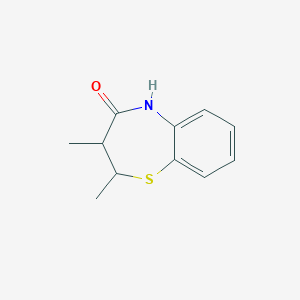

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl-

Description

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound featuring a seven-membered benzothiazepine ring fused with a benzene moiety. Its core structure includes a thiazepine ring (containing sulfur and nitrogen) substituted with two methyl groups at positions 2 and 3, and a ketone group at position 2. The molecular formula is C₁₁H₁₃NOS, with an average molecular mass of 207.29 g/mol . This compound belongs to a broader class of 1,5-benzothiazepines, which are studied for diverse pharmacological activities, including antidepressant, anti-ulcer, and cardiovascular effects .

Properties

IUPAC Name |

2,3-dimethyl-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-7-8(2)14-10-6-4-3-5-9(10)12-11(7)13/h3-8H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUFEXDPRZPSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC2=CC=CC=C2NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369526 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120425-66-3 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-2,3-dimethyl- is a heterocyclic compound characterized by its unique benzothiazepine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 225.29 g/mol .

Pharmacological Properties

Research indicates that 1,5-benzothiazepines exhibit various pharmacological effects, including:

- Antidepressant Activity : Some studies suggest that derivatives of benzothiazepines can influence neurotransmitter systems, potentially offering antidepressant effects.

- Anticonvulsant Effects : Benzothiazepines have been investigated for their ability to mitigate seizure activity in animal models.

- Anti-inflammatory Properties : Certain compounds within this class have shown promise in reducing inflammation markers in vitro and in vivo.

The biological activity of 1,5-benzothiazepin-4(5H)-one is primarily attributed to its interaction with various receptors and enzymes:

- Calcium Channel Modulation : It has been noted that benzothiazepines can modulate calcium channels, which plays a critical role in neurotransmission and muscle contraction.

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects.

Study on Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 1,5-benzothiazepin-4(5H)-one and evaluated their anticonvulsant properties using the maximal electroshock seizure model. The results indicated that certain modifications enhanced the anticonvulsant efficacy significantly compared to the parent compound .

Anti-inflammatory Effects

A recent investigation focused on the anti-inflammatory potential of 1,5-benzothiazepin derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the inhibition of NF-kB signaling pathways .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmaceutical Applications

- Drug Development for Neurological Disorders

- Antidepressant Properties

- Anticancer Activity

Biochemical Research

- Enzyme Interaction Studies

- Protein Synthesis

Material Science Applications

- Polymer Development

- Electronic Materials

Analytical Chemistry

- Standard Reference Material

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Tomascovic et al., 2000 | Pharmaceutical Properties | Demonstrated efficacy in modulating neurotransmitter systems |

| Rajsner et al., 1971 | Anticancer Activity | Inhibition of cancer cell proliferation observed |

| Metys et al., 1965 | Enzyme Interaction | Elucidated mechanisms of enzyme action using benzothiazepin derivatives |

Comparison with Similar Compounds

Key Observations:

Aminoalkyl chains (e.g., 5-(2-dimethylaminoethyl) in thiazesim) correlate with serotonin reuptake inhibition, a mechanism critical for antidepressant activity . Piperazinylmethyl groups (e.g., BTM-1086) confer anti-ulcer effects by modulating gastric acid secretion .

Stereochemical Influence :

- Cis/trans isomerism significantly impacts activity. For example, the cis-(+) isomer of diltiazem exhibits potent calcium channel blockade, while stereoisomers with inverted configurations show reduced efficacy .

Pharmacological Profiles

Antidepressant Activity

Anti-Ulcer Activity

- BTM-1086: Reduces gastric lesion formation by 85% in ethanol-induced rat models at 10 mg/kg, outperforming omeprazole .

Cardiovascular Activity

- Diltiazem : Blocks L-type calcium channels (IC₅₀ = 0.5 μM), used clinically for hypertension and angina .

Physicochemical Properties

| Property | 2,3-Dimethyl Derivative | Diltiazem HCl | BTM-1086 |

|---|---|---|---|

| Melting Point | Not reported | 207–209°C | 210–212°C |

| Solubility | Low in water | Soluble in ethanol | Soluble in DMSO |

| LogP (Predicted) | 2.8 | 3.1 | 2.5 |

Preparation Methods

Michael Addition of o-Aminothiophenol to α,β-Unsaturated Ketones

The foundational method for synthesizing 2,3-dihydro-1,5-benzothiazepines involves the 1,4-conjugate addition of o-aminothiophenol to α,β-unsaturated ketones (chalcones). For the 2,3-dimethyl variant, methyl-substituted chalcones are employed as precursors. The reaction proceeds under acidic or basic conditions, with early methods using ethanol or acetone/water mixtures as solvents. For example, the Claisen-Schmidt condensation of p-methylacetophenone with substituted aromatic aldehydes generates chalcones, which subsequently react with o-aminothiophenol in HFIP to yield the target benzothiazepine. This method achieves moderate to excellent yields (60–85%) but requires precise control of stoichiometry and temperature to avoid side reactions such as polymerization or over-oxidation.

Alkylation and Cyclization Strategies

Industrial patents disclose alternative routes involving alkylation of intermediate benzothiazepines. For instance, the reaction of (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one with dimethylaminoethyl chloride hydrochloride in toluene/N,N-dimethylacetamide introduces the dimethylamino group at position 5. Potassium carbonate acts as a base, while tetrabutylammonium hydrogen sulfate facilitates phase-transfer catalysis, achieving a 98% yield of the alkylated intermediate. Subsequent acetylation with acetic anhydride and recrystallization from butanol yields the final product. This method, however, faces ecological challenges due to solvent contamination and high incineration costs.

Modern Catalytic and Solvent Systems

Hexafluoro-2-Propanol (HFIP) as a Dual Solvent-Catalyst

Recent advances highlight HFIP’s role in enhancing reaction efficiency. Its strong hydrogen-bonding ability activates both the chalcone’s carbonyl group and the thiol nucleophile, enabling room-temperature cyclization with reduced reaction times (3–4 hours). For 2,3-dimethyl-1,5-benzothiazepin-4(5H)-one, HFIP-mediated synthesis achieves yields of 70–90%, outperforming traditional solvents like ethanol or acetone. The mild acidic nature of HFIP (pKa = 9.2) also minimizes side reactions, making it ideal for sensitive substrates.

Asymmetric Synthesis Using Biocatalysts

For enantiomerically pure derivatives, asymmetric reduction protocols employ Bakers’ yeast or engineered enzymes. In one study, the prochiral ketone intermediate undergoes stereoselective reduction to yield (2S,3S)-3-hydroxy-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one with >95% enantiomeric excess. This method, while niche, is critical for pharmaceutical applications requiring specific stereochemistry.

Industrial-Scale Production and Optimization

Solvent Recycling and Ecological Considerations

Large-scale synthesis prioritizes solvent recovery to reduce costs and environmental impact. The use of toluene/water biphasic systems allows efficient separation of organic and aqueous phases, enabling toluene recycling with minimal loss. For example, a patented process recovers 85–90% of toluene post-reaction, reducing raw material costs by 30% compared to single-phase systems.

Crystallization and Purification Techniques

Recrystallization remains the gold standard for purification. The target compound exhibits high solubility in acetone and ethanol at elevated temperatures, facilitating crystallization upon cooling. Industrial protocols recrystallize crude product from butanol or ethanol/water mixtures, achieving >99% purity. For chiral intermediates, fractional crystallization with tartaric acid derivatives resolves enantiomers effectively.

Comparative Analysis of Synthetic Routes

Q & A

Basic Synthesis and Structural Characterization

Q: What are the established synthetic routes for 1,5-benzothiazepin-4(5H)-one derivatives, and how can the target compound be structurally validated? A:

- Synthesis: The compound can be synthesized via cyclocondensation of β-lactones with o-(N-methylamino)thiophenol derivatives. For example, (R)-2,3-dihydro-2,5-dimethyl-1,5-benzothiazepin-4(5H)-one was prepared using (S)-β-butyrolactone and o-(N-methylamino)thiophenol under optimized conditions (Scheme 4, ). Alternative methods include PPA-mediated cyclization and alkylation with dimethylaminoethyl groups ().

- Structural Validation: Use X-ray crystallography for unambiguous confirmation of stereochemistry and ring conformation. Complement with -NMR and -NMR to verify substituent positions and diastereomeric purity. For impurities or derivatives, employ HPLC with chiral columns () or IR spectroscopy to identify carbonyl and thiazepine ring vibrations .

Advanced Stereochemical Challenges

Q: How can researchers address stereochemical inconsistencies in synthesizing optically active 1,5-benzothiazepin-4(5H)-ones? A:

- Chiral Resolution: Use enantiomerically pure β-lactones or thiophenol precursors to control stereochemistry. For example, (S)-β-butyrolactone yielded the (R)-configured product in .

- Analytical Cross-Validation: Combine circular dichroism (CD) with chiral HPLC to resolve enantiomers. For diastereomers, leverage NOESY NMR to assess spatial proximity of substituents (e.g., 2,3-dimethyl groups). Contradictions in optical activity data may arise from racemization during synthesis; mitigate by optimizing reaction temperature and avoiding acidic conditions .

Biological Activity and Mechanism

Q: What pharmacological mechanisms are associated with 1,5-benzothiazepin-4(5H)-one derivatives, and how can their biological activity be rationalized? A:

- Cardiovascular Activity: Derivatives like diltiazem analogs act as calcium channel blockers by binding to L-type Ca channels. The dimethyl substituents in the 2,3-positions enhance lipophilicity, improving membrane penetration ( ).

- Kinase Inhibition: Substituted benzothiazepinones exhibit non-ATP competitive inhibition of GSK-3β. Molecular docking studies suggest the thiazepine ring interacts with hydrophobic pockets near the kinase’s active site ().

- Methodological Insight: Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition. For cardiovascular activity, employ patch-clamp electrophysiology on cardiomyocytes .

Analytical Method Contradictions

Q: How should researchers resolve discrepancies in purity or stereochemical data between chromatographic and spectroscopic methods? A:

- Case Example: Impurities in diltiazem derivatives (e.g., desacetyl diltiazem) may co-elute in HPLC but show distinct -NMR signals. Use orthogonal methods:

- HPLC-MS/MS to separate isobaric impurities.

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify regioisomers ().

- Temperature-Dynamic Effects: Intramolecular hydrogen bonding (e.g., in acylated derivatives) can alter retention times in HPLC. Validate with variable-temperature NMR to observe H-bond stability ().

Substituent Effects on Reactivity

Q: How do electron-donating or withdrawing substituents influence the reactivity of 1,5-benzothiazepin-4(5H)-ones in further functionalization? A:

- Electron-Donating Groups (e.g., 4-methoxyphenyl): Enhance nucleophilic attack at the 4-keto position, facilitating alkylation or acylation. For example, 5-[2-(dimethylamino)ethyl] derivatives form via SN2 reactions ().

- Electron-Withdrawing Groups (e.g., nitro): Stabilize the thiazepine ring but reduce reactivity in cycloaddition reactions. Use Lewis acids (e.g., BF) to activate the carbonyl group for nucleophilic additions ( ).

- Methodology: Monitor reaction progress via TLC with iodine staining or LC-MS for real-time analysis of intermediates .

Computational Modeling for Drug Design

Q: What computational strategies are effective in predicting the bioactivity of novel 1,5-benzothiazepin-4(5H)-one analogs? A:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GSK-3β). The dimethyl groups’ steric effects can be simulated via molecular mechanics (MMFF94 force field) ().

- QSAR Models: Correlate substituent hydrophobicity (logP) with IC values. For example, bulkier 2,3-substituents improve binding affinity but may reduce solubility ().

- Validation: Cross-check predictions with in vitro assays and SAR data from structurally related benzothiazepines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.